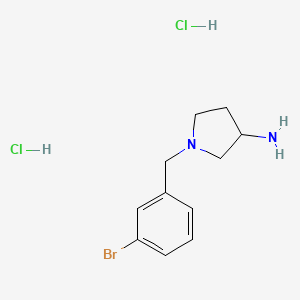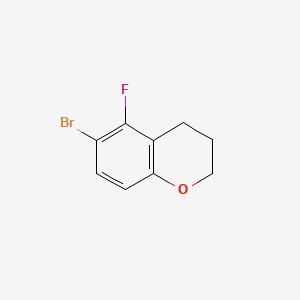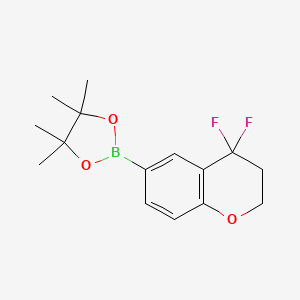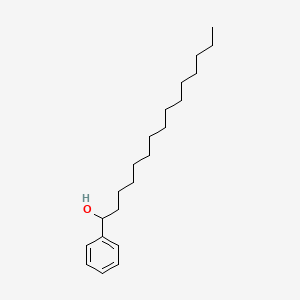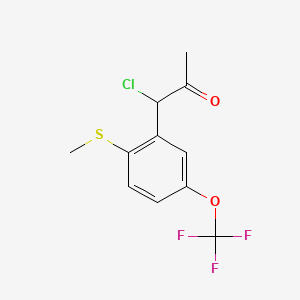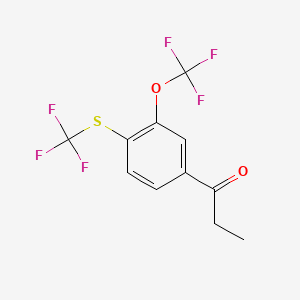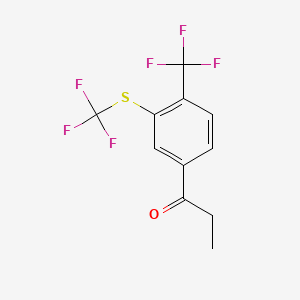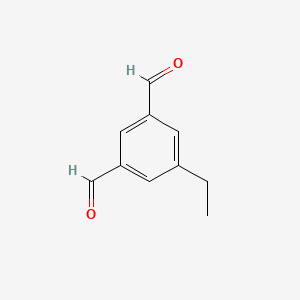
5-Ethylisophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylisophthalaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of isophthalaldehyde, characterized by the presence of an ethyl group at the 5-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisophthalaldehyde can be achieved through several methods. One common approach involves the Sommelet reaction, where α,α’-diamino-ortho-xylene is reacted with an oxidizing agent to form the desired aldehyde . Another method involves the oxidation of 5-ethyl-1,3-benzenedimethanol using pyridinium chlorochromate in dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 5-Ethylisophthalic acid.
Reduction: 5-Ethylisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Ethylisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 5-Ethylisophthalaldehyde involves its ability to form Schiff bases with amines, leading to the formation of imines. These imines can further react to form various products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the aldehyde group and the stability of the formed intermediates .
Comparación Con Compuestos Similares
Isophthalaldehyde: Similar structure but lacks the ethyl group.
Phthalaldehyde: Another isomer with aldehyde groups at different positions.
Terephthalaldehyde: An isomer with aldehyde groups at the para positions.
Uniqueness: 5-Ethylisophthalaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to its isomers .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5-ethylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h3-7H,2H2,1H3 |
Clave InChI |
LNHAIXPLVNAAFN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




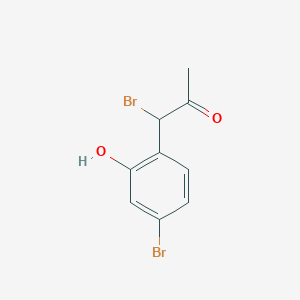
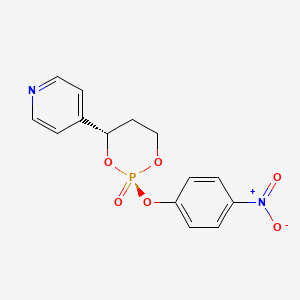
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
